molecular formula C10H8N2O B13649902 1-(Cinnolin-7-yl)ethanone

1-(Cinnolin-7-yl)ethanone

Cat. No.: B13649902
M. Wt: 172.18 g/mol
InChI Key: OGJJTUYBAVJIJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cinnolin-7-yl)ethanone is a chemical compound with the molecular formula C10H8N2O and a molecular weight of 172.18 g/mol. It belongs to the cinnoline family, a class of nitrogen-containing heterocyclic compounds that are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities . Cinnoline derivatives are currently investigated as potential novel antituberculosis agents. Research has demonstrated that some synthesized cinnoline compounds show promising inhibitory activity against drug-sensitive M. tuberculosis H37Rv strain, highlighting this scaffold's value in addressing multidrug-resistant tuberculosis . Furthermore, cinnoline-based compounds have been identified as potent and specific inhibitors of human neutrophil elastase (HNE), a serine protease implicated in chronic inflammatory diseases such as chronic obstructive pulmonary disease (COPD), acute lung injury, and cystic fibrosis . These inhibitors can act as reversible competitive antagonists, and molecular docking studies help elucidate their binding interactions within the HNE active site, guiding the development of therapeutics for inflammatory conditions . The compound must be stored under an inert atmosphere at room temperature and requires cold-chain transportation . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

IUPAC Name

1-cinnolin-7-ylethanone

InChI

InChI=1S/C10H8N2O/c1-7(13)9-3-2-8-4-5-11-12-10(8)6-9/h2-6H,1H3

InChI Key

OGJJTUYBAVJIJD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C=CN=N2

Origin of Product

United States

Synthetic Methodologies for 1 Cinnolin 7 Yl Ethanone

Historical and Classical Approaches to Cinnoline (B1195905) Synthesis

The formation of the cinnoline nucleus, a bicyclic aromatic heterocycle, has been a subject of chemical synthesis for over a century. researchgate.net These methods are foundational for envisioning pathways to substituted derivatives like 1-(Cinnolin-7-yl)ethanone.

Diazotization and Cyclization Strategies

A predominant strategy in cinnoline synthesis involves the diazotization of a suitably substituted ortho-aminoaryl precursor, followed by an intramolecular cyclization. This approach encompasses several named reactions that have become classical methods in heterocyclic chemistry.

The Richter Cinnoline Synthesis , first reported in 1883, involves the diazotization of o-aminoarylpropiolic acids. wikipedia.org The resulting diazonium salt undergoes spontaneous cyclization to form cinnoline derivatives. wikipedia.org A related and more general approach is the Widman-Stoermer Synthesis , which utilizes the cyclization of a diazotized α-vinyl-aniline. Current time information in Bangalore, IN. This method is particularly useful for producing cinnolines with substituents at the 4-position. researchgate.net

Another key method is the Borsche Cinnoline Synthesis . This pathway typically begins with an o-aminoacetophenone, which is converted to its corresponding arylhydrazone. youtube.com Subsequent diazotization and cyclization under acidic conditions yield a 4-hydroxycinnoline, which can be further modified. youtube.com These methods, while historically significant, often require specific substitution patterns on the starting aniline (B41778) and can be limited by the conditions of the diazotization step. researchgate.netresearchgate.net

Classical Synthesis Starting Material Key Transformation Primary Product Type
Richter Synthesiso-Aminoarylpropiolic acidDiazotization and cyclization4-Hydroxycinnoline-3-carboxylic acid
Widman-Stoermer Synthesisα-Vinyl-anilineDiazotization and cyclization4-Substituted cinnoline
Borsche Synthesiso-AminoarylhydrazoneDiazotization and cyclization4-Hydroxycinnoline

Condensation Reactions in Cinnoline Formation

Condensation reactions provide an alternative route to the cinnoline ring system, often starting from arylhydrazones. These precursors can undergo intramolecular cyclization, typically promoted by acid catalysts like polyphosphoric acid (PPA), to form the N(1)-C(8a) or N(2)-C(3) bond of the cinnoline core. researchgate.netresearchgate.net For instance, 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones have been cyclized using PPA to yield 3,4-disubstituted cinnolines. researchgate.net The success and regioselectivity of these condensation-cyclization reactions are highly dependent on the substituents present on the aromatic ring and the hydrazone moiety. researchgate.net

Targeted Synthesis of this compound

The specific synthesis of this compound requires a strategy that either builds the cinnoline ring onto a pre-functionalized benzene (B151609) ring or introduces the acetyl group onto a pre-existing cinnoline scaffold.

Retrosynthetic Analysis of the Cinnolin-7-yl and Ethanone (B97240) Moieties

Retrosynthetic analysis is a technique for planning a synthesis by working backward from the target molecule. youtube.comorganic-chemistry.org For this compound, two primary disconnections are logical.

Disconnection A: C-C Bond Formation

The most straightforward disconnection is the bond between the carbonyl carbon and the C-7 position of the cinnoline ring. This suggests an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation , on a cinnoline parent ring. wikipedia.orgkhanacademy.org This forward reaction would involve treating cinnoline with an acetylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃). wikipedia.orgresearchgate.net However, the success of this approach depends on the reactivity and regioselectivity of the cinnoline ring, which can be deactivated towards electrophilic substitution, and the potential for the Lewis acid to complex with the nitrogen atoms. khanacademy.org

Disconnection B: Cinnoline Ring Formation

An alternative retrosynthesis involves disconnecting the cinnoline ring itself, following a classical pathway such as the Borsche synthesis. This would start from a precursor that already contains the acetyl group. The target molecule could be traced back to a hypothetical 2-amino-4-acetylphenyl derivative. For example, a diazotized 2-amino-4-acetylphenyl ethylene (B1197577) derivative could, in principle, cyclize to form the desired product. This approach hinges on the successful synthesis of the appropriately substituted aniline starting material, such as 1-(3-amino-4-substituted-phenyl)ethanone. researchgate.net

Development of Multi-Step Synthetic Sequences

Based on the retrosynthetic analysis, a plausible multi-step synthesis can be designed. A practical approach would be to construct a substituted cinnoline ring and then elaborate it to the final product.

A relevant reported synthesis for a similar compound, 3-acetyl-7-chloro-6-fluoro cinnoline-4(1H)-one, provides a template. researchgate.net This synthesis starts with 3-chloro-4-fluoro aniline, which undergoes a cyclic condensation reaction to form the 3-acetyl-cinnolinone ring system in one step. researchgate.net

A hypothetical multi-step sequence for this compound, guided by classical methods, could be proposed as follows:

Step Reaction Reactants Intermediate/Product
1Nitration4-Aminoacetophenone1-(4-Amino-3-nitrophenyl)ethanone
2Diazotization & Sandmeyer1-(4-Amino-3-nitrophenyl)ethanone, NaNO₂/H⁺, CuCN1-(4-Cyano-3-nitrophenyl)ethanone
3Reduction of Nitro Group1-(4-Cyano-3-nitrophenyl)ethanone, Fe/HCl or H₂/Pd-C1-(3-Amino-4-cyanophenyl)ethanone
4Borsche-type CyclizationDiazotization of the amine, followed by intramolecular cyclization7-Cyano-4-hydroxycinnoline
5Dehydroxylation & Grignard1. PCl₅/POCl₃ 2. CH₃MgBr, Cu(I) catalystThis compound

This sequence illustrates the complexity and the need for careful control of regiochemistry at each step. The initial choice of starting material and the order of reactions are critical to achieving the desired 7-substituted pattern.

Exploration of One-Pot and Cascade Reactions

Modern synthetic chemistry increasingly focuses on efficiency through one-pot or cascade reactions, where multiple transformations occur in a single reaction vessel. khanacademy.org While a specific one-pot synthesis for this compound is not prominently documented, the synthesis of other functionalized cinnolines has benefited from such approaches. For example, multi-component reactions involving pyridazine (B1198779) carboxylates, aromatic aldehydes, and nitromethane (B149229) under microwave irradiation have been used to efficiently produce polyfunctionalized cinnolines. These methods offer advantages such as reduced reaction times, higher yields, and operational simplicity. The development of a one-pot synthesis for this compound would likely involve the reaction of a suitably designed acyclic precursor that undergoes a cascade of condensation and cyclization reactions to form the final product.

An in-depth examination of the synthetic methodologies for producing this compound reveals a landscape of evolving chemical strategies. This article focuses on the advanced synthetic routes applicable to this specific cinnoline derivative, exploring metal-catalyzed reactions, innovative cyclization techniques, and the push towards environmentally benign processes. Furthermore, it delves into the critical aspects of reaction optimization for yield enhancement and considers the potential for stereoselective synthesis.

Reactivity and Reaction Mechanisms of 1 Cinnolin 7 Yl Ethanone

Electrophilic and Nucleophilic Transformations on the Cinnoline (B1195905) Core

The cinnoline ring system is an aromatic, heterocyclic structure analogous to naphthalene (B1677914) but with two adjacent nitrogen atoms (N1 and N2) in one of the rings. This configuration renders the heterocyclic ring electron-deficient, which in turn governs its reactivity towards electrophiles and nucleophiles.

Electrophilic substitution reactions on the cinnoline core are generally difficult due to the electron-withdrawing nature of the two nitrogen atoms, which deactivates the ring system. researchgate.net When such reactions do occur, they preferentially take place on the benzenoid ring (positions 5, 6, 7, and 8), which is less deactivated than the pyridazine (B1198779) ring. Current time information in Bangalore, IN.

Conversely, the electron-deficient character of the cinnoline nucleus makes it susceptible to nucleophilic aromatic substitution (SNAr). researchgate.net This reactivity is particularly enhanced at the C4 position, especially if it bears a good leaving group like a halogen. For instance, 3,4-dichlorocinnoline (B3347242) reacts selectively with ethanolic ammonia (B1221849) at the C4 position to yield 3-chlorocinnolin-4-amine. rsc.org Similarly, nucleophilic attack by amines or thiols is a common transformation for activated halocinnolines. researchgate.net The reactivity of cinnoline N-oxides with nucleophiles is also noteworthy; cinnoline N(2)-oxide reacts with primary and secondary amines to afford 3-alkylaminocinnolines, demonstrating a nucleophilic substitution of hydrogen. researchgate.net

Chemical Transformations of the Ethanone (B97240) Functional Group

The ethanone substituent at the C7 position provides a secondary site for a wide array of chemical reactions, typical of ketones. These transformations can be broadly categorized into reactions involving the carbonyl group and those occurring at the adjacent alpha-carbon.

The carbonyl group of the ethanone moiety is a classic electrophilic center and readily undergoes nucleophilic addition. A primary example is its reduction to a secondary alcohol. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) can convert the ketone into the corresponding 1-(cinnolin-7-yl)ethanol. researchgate.nettandfonline.comthieme-connect.de This transformation proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. tandfonline.com More powerful reducing agents or catalytic hydrogenation can also be employed. rsc.org

Table 1: Examples of Carbonyl Reduction

Starting Material Reagent Product Reference
Aldehyde/Ketone Sodium Borohydride (NaBH₄) Primary/Secondary Alcohol tandfonline.comthieme-connect.de
Ketone Lithium Aluminium Hydride (LiAlH₄) Secondary Alcohol thieme-connect.de
Aromatic Ketone Zinc Amalgam (Zn(Hg)), HCl (Clemmensen) Alkane rsc.org

Condensation reactions are also a key feature of the ethanone group's reactivity. For example, 3-acetyl-6-chloro-1H-cinnolin-4-one has been shown to condense with 2-(2-chlorophenyl)acetohydrazide (B1363106) in the presence of an acid catalyst to form a new pyrazolo[4,3-c]cinnoline derivative. rsc.org This reaction highlights the ability of the acetyl group to participate in cyclocondensation reactions to build more complex heterocyclic systems.

The alpha-carbon of the ethanone group (the methyl group) possesses acidic protons, enabling reactions via an enol or enolate intermediate. jst.go.jp

Alpha-Halogenation: Under acidic or basic conditions, the alpha-carbon can be halogenated. jst.go.jpacs.org In an acidic medium, the reaction proceeds through an enol intermediate, typically leading to mono-halogenation. acs.org In contrast, basic conditions promote the formation of an enolate, which is more reactive. acs.orgrsc.org For a methyl ketone like 1-(Cinnolin-7-yl)ethanone, base-promoted halogenation can lead to polyhalogenation. acs.orgrsc.org If excess base and halogen are used, the reaction can proceed to form a trihalomethyl intermediate, which can then undergo cleavage in what is known as the haloform reaction, yielding a cinnoline-7-carboxylic acid and a haloform (e.g., chloroform, bromoform, or iodoform). acs.orgrsc.org

Mannich Reaction: The acidity of the alpha-protons also facilitates the Mannich reaction. Research has shown that 4-methyl-3-acetylcinnoline can react with formaldehyde (B43269) and a secondary amine (such as diphenylamine (B1679370) or piperidine) to form Mannich bases. rsc.org This three-component condensation reaction is a powerful tool for introducing aminoalkyl groups at the alpha-position of the ethanone moiety. rsc.org

Cycloaddition and Rearrangement Reactions

The cinnoline ring system can participate in cycloaddition reactions. A notable example is the azo-Povarov reaction, a type of [4+2] cycloaddition. rsc.orgrsc.org In this reaction, N-carbonyl aryldiazenes (which can be conceptually related to the N=N-Ar portion of the cinnoline ring) react with dienophiles like trans-cyclooctene (B1233481) to construct fused cinnoline derivatives. rsc.orgrsc.org This highlights the diene-like character of the nitrogen-containing ring in cinnoline under certain conditions.

Rearrangement reactions of cinnoline derivatives have also been documented. A significant example is the photochemical rearrangement of 2-alkylcinnolinium-4-olates into 3-alkyl-4(3H)-quinazolones upon irradiation in ethanol. rsc.org This reaction involves a significant restructuring of the heterocyclic core. Furthermore, the Boekelheide reaction, a rearrangement of α-picoline-N-oxides to hydroxymethylpyridines, provides a mechanistic precedent for rearrangements involving N-oxides and adjacent alkyl groups, which could be conceptually extended to substituted cinnoline N-oxides. wikipedia.org

Palladium-Catalyzed Cross-Coupling Reactions of Substituted this compound Derivatives

Palladium-catalyzed cross-coupling reactions are powerful synthetic tools that are applicable to the functionalization of cinnoline derivatives, particularly halocinnolines. unishivaji.ac.inwikipedia.orgname-reaction.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at specific positions on the cinnoline core. To utilize these reactions for modifying this compound, a halogenated precursor, such as 1-(X-halo-cinnolin-7-yl)ethanone, would typically be required.

Suzuki Coupling: The Suzuki reaction couples an organohalide with a boronic acid. wikipedia.org It has been used to prepare various substituted biaryl and heterobiaryl cinnolines. researchgate.netrsc.orgrsc.org For instance, the coupling of ortho-bromonitroarenes with 2-aminobenzeneboronic acid is a key step in synthesizing precursors for benzo[c]cinnolines. rsc.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. unishivaji.ac.inname-reaction.comwikipedia.org This method has been employed for intramolecular cyclization to form the cinnoline ring system itself, such as in the synthesis of certain amides from iodobenzamides. rsc.org

Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orgbyjus.com This reaction is valuable for introducing alkynyl moieties onto the cinnoline scaffold, which can serve as handles for further transformations or as key structural elements in materials science applications. nih.gov

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partners Bond Formed Reference
Suzuki Coupling Organohalide + Boronic Acid C-C wikipedia.org
Heck Reaction Unsaturated Halide + Alkene C-C (vinyl) unishivaji.ac.inwikipedia.org

Heteroatom Functionalization and Oxidation Reactions

The nitrogen atoms of the cinnoline ring are key sites for functionalization, particularly through oxidation.

N-Oxidation: The cinnoline nitrogen atoms can be oxidized to form cinnoline N-oxides. rsc.orgresearchgate.netthieme-connect.de Common oxidizing agents include peracetic acid or hydrogen peroxide in acetic acid. thieme-connect.dersc.org Depending on the substituents and reaction conditions, oxidation can occur at N1, N2, or both. thieme-connect.de For example, the oxidation of 4-chlorocinnoline (B183215) yields a mixture of the 1-oxide and 2-oxide, with the latter being the major product. researchgate.net These N-oxides are not just stable products but also valuable intermediates, as the N-oxide functionality can activate the ring for further reactions or be removed via deoxygenation. rsc.orgrsc.org

Alkoxylation: Functionalization with other heteroatoms is also possible. For example, methyl-substituted quinoxalino[2,3-c]cinnolines (a related, larger fused system) have been shown to undergo alkoxylation to form acetals and orthoesters, indicating that C-H bonds activated by the heterocyclic system can be functionalized with heteroatom groups. acs.org

Advanced Structural Elucidation and Conformational Analysis

High-Resolution X-ray Crystallography for Solid-State Structure Determination

High-resolution single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique involves irradiating a high-quality crystal of 1-(Cinnolin-7-yl)ethanone with X-rays and analyzing the resulting diffraction pattern.

If crystallographic data were available, it would provide:

Precise Bond Lengths and Angles: The exact distances between all atoms and the angles between bonds would be determined, offering insight into the hybridization and bonding within the cinnoline (B1195905) ring and the acetyl substituent.

Molecular Conformation: The analysis would reveal the preferred orientation of the acetyl group relative to the cinnoline ring in the crystal lattice. This includes the dihedral angle between the plane of the acetyl group and the plane of the aromatic ring.

Crystal Packing and Intermolecular Interactions: The arrangement of molecules within the crystal would be elucidated, revealing any non-covalent interactions such as π-π stacking between the cinnoline rings or hydrogen bonds involving the acetyl oxygen. This information is crucial for understanding the solid-state properties of the compound.

Unit Cell Parameters: The dimensions of the repeating unit of the crystal lattice (the unit cell) would be defined.

A representative data table for X-ray crystallography would typically include parameters such as the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and final R-factor.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics

While X-ray crystallography provides a static picture of the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for studying the structure and behavior of molecules in solution. For this compound, a suite of advanced NMR experiments would be required for a full structural assignment and to probe its dynamic behavior.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the number and chemical environment of protons and carbons. However, for an unambiguous assignment of all signals in this compound, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It would be used to establish the connectivity of protons within the cinnoline ring, for instance, confirming the adjacency of H-5, H-6, and H-8.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of carbon resonances based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For this compound, NOESY could provide information on the preferred conformation of the acetyl group in solution by showing spatial proximity between the acetyl protons and specific protons on the cinnoline ring (e.g., H-6 or H-8).

Should this data be available, it would be presented in tables listing the ¹H and ¹³C chemical shifts (δ) in ppm, coupling constants (J) in Hz, and key correlations observed in COSY, HMBC, and NOESY spectra.

Dynamic NMR Spectroscopy for Tautomerism and Conformational Exchange

The acetyl group in this compound can rotate around the C7-C(O) single bond. If the energy barrier to this rotation is sufficiently high, it might be possible to observe this dynamic process on the NMR timescale. Dynamic NMR (DNMR) studies, which involve recording spectra at different temperatures, could be used to investigate this conformational exchange.

At low temperatures, the rotation might be slow enough to potentially observe distinct signals for different conformers. As the temperature is increased, these signals would broaden and eventually coalesce into a single time-averaged signal. By analyzing the changes in the NMR lineshape with temperature, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier. Tautomerism is less likely for this specific molecule but DNMR is the appropriate technique to study such potential equilibria.

Chiroptical Properties and Chirality (if applicable)

This compound is an achiral molecule as it possesses a plane of symmetry and contains no stereocenters. Therefore, it would not exhibit optical activity and would not rotate plane-polarized light. Chiroptical techniques such as Circular Dichroism (CD) spectroscopy are not applicable to this compound in its ground state.

Spectroscopic Investigations of Intermolecular Interactions and Aggregation Behavior

The behavior of this compound in solution can be influenced by intermolecular interactions, which may lead to self-aggregation, especially at higher concentrations. These phenomena can be investigated using spectroscopic methods.

Concentration-Dependent NMR Studies: Changes in the ¹H NMR chemical shifts upon varying the concentration of the sample can indicate the formation of aggregates. Aromatic protons are particularly sensitive to π-π stacking interactions, which would cause their signals to shift, typically to a higher field (lower ppm).

UV-Vis Spectroscopy: The electronic absorption spectrum of the compound might show deviations from the Beer-Lambert law at high concentrations if aggregation occurs. The formation of π-stacked aggregates can lead to changes in the shape and position of the absorption bands (hypochromism or hyperchromism).

Fluorescence Spectroscopy: If the molecule is fluorescent, changes in the emission spectrum (e.g., quenching, shifting, or the appearance of a new excimer band at longer wavelengths) with increasing concentration can be a sensitive probe for aggregation.

These studies would help to build a comprehensive picture of the molecule's behavior, not just as an isolated entity, but also in a condensed phase or solution environment where intermolecular forces play a critical role.

Table of Compounds

As no specific data for derivatives or related compounds were discussed in detail, a table of compounds is not applicable.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to determining the three-dimensional structure and electron distribution of 1-(Cinnolin-7-yl)ethanone. Methods such as DFT with the B3LYP functional and a 6-311G(d,p) basis set are commonly used to perform geometry optimization. researchgate.net This process computationally determines the most stable arrangement of atoms in the molecule by finding the minimum energy conformation.

For this compound, these calculations would confirm the planarity of the bicyclic cinnoline (B1195905) core. Key geometric parameters such as bond lengths, bond angles, and dihedral angles are calculated. The orientation of the acetyl group relative to the cinnoline ring is a critical outcome of this optimization. The electronic structure is detailed through the calculation of the molecular electrostatic potential (MEP), which maps the charge distribution and identifies regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In a typical MEP map, negative potential (often colored red) is localized around electronegative atoms like the nitrogen atoms of the cinnoline ring and the oxygen of the carbonyl group, indicating sites susceptible to electrophilic attack. Positive potential (blue) is generally found around hydrogen atoms. researchgate.net

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. nih.govpnrjournal.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilicity. The LUMO is the innermost orbital without electrons and acts as an electron acceptor, defining the molecule's electrophilicity. ijper.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for assessing molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, FMO analysis would involve:

Calculating HOMO and LUMO Energies: Determining the energy levels of these frontier orbitals.

Mapping Orbital Distribution: Visualizing the spatial distribution of the HOMO and LUMO across the molecule. The HOMO is expected to be distributed over the electron-rich cinnoline ring, while the LUMO would likely be concentrated on the ring system and the electron-withdrawing acetyl group.

Predicting Reactivity: The locations of the HOMO and LUMO predict the most probable sites for nucleophilic and electrophilic attack, respectively.

Computational studies on related cinnoline derivatives provide insight into the expected values. For instance, calculations on 4-substituted cinnolines show how different functional groups influence the frontier orbital energies.

Table 1: Illustrative Frontier Molecular Orbital Energies for Cinnoline Derivatives (Calculated at ab initio/HF/6-311G(d,p) level)

Compound Substituent at C4 HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
Cinnoline -H -9.33 -0.65 8.68
Derivative 1 -OH -8.84 -0.29 8.55
Derivative 2 -NH2 -8.31 -0.01 8.30

| Derivative 3 | -NO2 | -10.19 | -2.12 | 8.07 |

This table is generated based on data for analogous compounds to illustrate typical trends.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping the complete energy landscape of a chemical reaction. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction mechanism can be proposed. For this compound, this could involve studying reactions such as electrophilic aromatic substitution on the cinnoline ring or nucleophilic addition to the carbonyl carbon of the acetyl group.

The process involves:

Locating Stationary Points: Reactants and products are located as minima on the potential energy surface.

Identifying Transition States: A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Computational methods are used to find this specific geometry.

Calculating Activation Energy: The energy difference between the reactants and the transition state determines the activation energy (Ea), which is directly related to the reaction rate.

Intrinsic Reaction Coordinate (IRC) Analysis: This calculation confirms that the identified transition state correctly connects the reactants and products, ensuring the validity of the proposed pathway.

For example, a theoretical study of the elimination of 2-pentanone using DFT at the B3LYP/6-31+g(d) level successfully identified a six-membered cyclic transition state and calculated kinetic parameters that aligned with experimental values. A similar approach could be used to investigate reactions involving this compound.

Prediction of Spectroscopic Parameters from First Principles

Quantum chemical calculations can accurately predict various spectroscopic parameters, which serves as a powerful tool for structural confirmation when compared with experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. Comparing the computed shifts with experimental spectra helps in the unambiguous assignment of all signals.

Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to atomic displacements, vibrational frequencies and their corresponding intensities can be predicted. These theoretical frequencies often require scaling to correct for anharmonicity and basis set limitations, but they provide a detailed assignment of the experimental IR and Raman bands to specific molecular vibrations, such as the C=O stretch of the acetyl group or the C=N stretches within the cinnoline ring.

Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic transitions of a molecule. This analysis yields the absorption wavelengths (λmax), oscillator strengths, and the nature of the transitions (e.g., n→π* or π→π*). For a conjugated system like this compound, TD-DFT can predict the characteristic absorptions in the UV-visible region arising from electronic excitations within the aromatic system.

Analysis of Non-Covalent Interactions and Supramolecular Assembly

Supramolecular chemistry focuses on the organization of molecules into larger, well-defined structures through non-covalent interactions. These interactions, while weaker than covalent bonds, are crucial in determining the crystal packing, physical properties, and biological interactions of a molecule. For this compound, key non-covalent interactions would include:

π-π Stacking: The aromatic cinnoline rings can stack on top of each other, an interaction driven by electrostatic and dispersion forces.

Hydrogen Bonding: Although the molecule itself lacks strong hydrogen bond donors, the carbonyl oxygen and ring nitrogen atoms can act as hydrogen bond acceptors, interacting with solvent molecules or other co-crystallized species.

Computational tools can model these weak interactions to predict how molecules of this compound might self-assemble into dimers, chains, or more complex three-dimensional networks in the crystalline phase.

Investigation of Optical Properties and Nonlinear Optics (NLO) Potential

Molecules with extended π-conjugated systems and significant charge asymmetry often exhibit nonlinear optical (NLO) properties, making them candidates for applications in optoelectronics and photonics. The NLO response of a molecule is determined by its reaction to an applied electric field. Computational chemistry allows for the prediction of these properties from first principles.

The key parameters calculated are:

Polarizability (α): Describes the linear response of the electron cloud to an electric field.

First-Order Hyperpolarizability (β): Quantifies the second-order (nonlinear) response and is the primary determinant of a molecule's potential for applications like second-harmonic generation (SHG).

The cinnoline ring acts as a good π-system, and the acetyl group functions as an electron-withdrawing group, creating the intramolecular charge transfer necessary for a significant NLO response. Theoretical studies on similar donor-acceptor substituted aromatic compounds have shown that DFT calculations can reliably predict NLO properties.

Table 2: Illustrative Calculated Optical Properties for Cinnoline and a Derivative (in gas phase)

Property Cinnoline 4-Nitro-Cinnoline (Illustrative)
Dipole Moment (μ) (Debye) 4.35 1.85
Mean Polarizability (α) (a.u.) 90.13 118.98

| Total First Hyperpolarizability (βtot) (a.u.) | 213.75 | 1656.45 |

This table is generated based on data for analogous compounds to illustrate the impact of substituents on NLO properties. The introduction of a strong acceptor group like -NO₂ dramatically increases the hyperpolarizability, suggesting that this compound would also possess notable NLO potential.

Exploration of Chemical and Materials Applications Excluding Biomedical

1-(Cinnolin-7-yl)ethanone as a Versatile Synthetic Intermediate

The true value of this compound in synthetic chemistry lies in the reactivity of its acetyl moiety. The methyl group is acidic and the carbonyl group is electrophilic, allowing for a wide range of chemical transformations. This dual reactivity makes it an exceptionally versatile intermediate for constructing a variety of organic compounds.

Key reactions starting from the acetyl group include Claisen-Schmidt or aldol (B89426) condensations with various aldehydes to form α,β-unsaturated ketones, commonly known as chalcones. nih.govresearchgate.net These cinnoline-based chalcones are themselves valuable intermediates. For instance, they can undergo cyclization reactions with reagents like hydrazine (B178648) to yield pyrazoline derivatives, thereby fusing another heterocyclic ring system onto the cinnoline (B1195905) framework. nih.govresearchgate.net This strategy highlights a pathway from a simple acetyl-substituted cinnoline to complex, multi-ring structures.

The versatility of the acetyl group is further demonstrated by its ability to be transformed into other functional groups. The ketone can be reduced to an alcohol, converted into an amine via reductive amination, or used to form imines and hydrazones. The methyl group can be halogenated to introduce further reactive sites. This chemical plasticity allows chemists to use this compound as a launchpad for a diverse array of molecular designs.

Table 1: Potential Synthetic Transformations of this compound

Reaction Type Reagents Product Class
Claisen-Schmidt Condensation Aromatic Aldehyd, Base Cinnoline-based Chalcones
Pyrazoline Formation Hydrazine (from Chalcone) Cinnoline-pyrazoline Hybrids
Reduction NaBH₄, LiAlH₄ Secondary Alcohols
Reductive Amination Amine, Reducing Agent Secondary Amines
Hydrazone Formation Hydrazine Derivatives Cinnoline-based Hydrazones

Development of Cinnoline-Based Ligands in Coordination Chemistry

The cinnoline ring itself, with its two adjacent nitrogen atoms (a 1,2-diazine system), possesses inherent coordinating properties, making it a candidate for ligand design in coordination chemistry. pnrjournal.com The nitrogen lone pairs can donate to a metal center, forming stable complexes. The strategic placement of an acetyl group at the 7-position of the ring in this compound provides a crucial anchor point for developing more sophisticated, multidentate ligands.

By chemically modifying the acetyl group, additional donor atoms can be introduced into the molecular structure. For example, condensation of this compound with thiocarbohydrazide (B147625) could yield a thiocarbohydrazone derivative. nih.gov This new molecule would feature additional nitrogen and sulfur atoms, creating a multidentate chelate capable of binding metal ions through multiple sites (e.g., the cinnoline nitrogens, the imine nitrogen, and the sulfur atom). Such multidentate ligands often form more stable metal complexes compared to their monodentate counterparts due to the chelate effect.

Similarly, reaction with hydroxylamine (B1172632) can convert the acetyl group to an oxime, and reaction with various hydrazines can produce a range of hydrazones. These functional groups are well-established in coordination chemistry for their ability to bind a wide variety of metal ions. mdpi.com The development of such ligands from this compound opens avenues for creating novel catalysts, magnetic materials, and metal-organic frameworks (MOFs).

Applications in Chemo-Sensing and Molecular Recognition (Non-Biological)

Building upon their fluorescent properties, cinnoline derivatives have been successfully incorporated into materials designed for chemosensing. A notable example is the synthesis of novel poly(arylene ethynylene)s that contain a cinnoline core within the polymer backbone. researchgate.net These polymers exhibit fluorescence that is highly sensitive to the presence of palladium ions (Pd²⁺) in solution. researchgate.net The interaction of the palladium ions with the polymer quenches the fluorescence, providing a clear optical signal for the detection of this heavy metal. researchgate.net This "molecular wire" effect in conjugated polymers allows the binding of a single analyte molecule to quench the emission from a large section of the polymer chain, leading to a significantly amplified sensor response. researchgate.net

The synthesis of these polymers involved forming the cinnoline ring via a Richter-type cyclization. researchgate.net However, this compound could serve as an alternative building block for designing small-molecule chemosensors or for creating monomers for different types of sensory polymers. For instance, the acetyl group could be functionalized to create a specific binding site (a receptor) for a target analyte. This receptor could be linked to the fluorescent cinnoline core, such that a binding event with the analyte would cause a change in the fluorescence signal (either enhancement or quenching), enabling detection. This approach has been demonstrated with related heterocyclic systems, such as quinoline-based hydrazones used for detecting biocides like tributyltin. mdpi.com

Integration into Polymer Synthesis and Functional Materials

The incorporation of heterocyclic units like cinnoline into polymer structures is a powerful strategy for creating functional materials with tailored electronic, optical, or recognition properties. As mentioned previously, cinnoline-containing poly(arylene ethynylene)s have been synthesized and shown to function as chemical sensors. researchgate.net The synthesis of these materials was achieved through a multi-step process involving Richter-type cyclization followed by Sonogashira coupling and polycondensation. researchgate.net

This compound represents a valuable precursor for creating monomers suitable for polymerization. For example, a chalcone (B49325) derivative synthesized from this compound could be further modified to include a polymerizable group, such as an acrylate (B77674) or vinyl group. This approach has been used to create quinoline-based chalcone acrylate monomers, which were subsequently polymerized to form novel functional polymers. nih.gov A similar strategy could be applied to this compound, leading to cinnoline-containing polymers.

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
4-Azidocinnoline
Cinnoline-4-amine
Poly(arylene ethynylene)
Palladium(II) ion
Hydrazine
Thiocarbohydrazide
Hydroxylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.